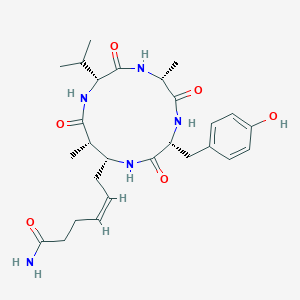

Azumamide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

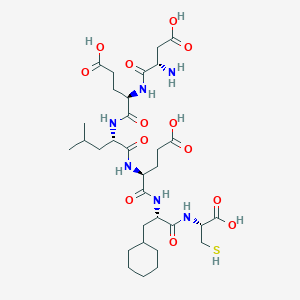

L’azumamide B est un tétrapeptide cyclique naturel isolé de l’éponge marine Mycale izuensisL’this compound est caractérisée structurellement par la présence de trois D-α-aminoacides et d’un β-aminoacide non naturel, ce qui la rend unique parmi les peptides cycliques naturels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse totale de l’azumamide B implique plusieurs étapes clés, notamment la synthèse de β-aminoacides et la macrocyclisation. L’une des étapes critiques de la synthèse est la réaction de Mannich diastéréosélective, qui permet la préparation d’analogues épimères de l’azumamide modifiés de manière site-spécifique . La voie de synthèse implique généralement les étapes suivantes :

Synthèse de β-aminoacides : Cette étape implique la préparation de l’acide 3-amino-2-méthyl-5-nonènedioïque-9-amide et de l’acide 3-amino-2-méthyl-5-nonènoïque-1,9-diacide.

Macrocyclisation : Cette étape implique la formation de l’épine dorsale tétrapeptidique cyclique par une série de réactions de couplage et d’étapes de cyclisation.

Modifications finales : L’ester éthylique terminal est transformé en carboxamide par hydrolyse et couplage avec l’ammoniac dans des conditions DIC.

Méthodes de production industrielle

Analyse Des Réactions Chimiques

L’azumamide B subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut subir des réactions d’oxydation, en particulier au niveau de la fraction β-aminoacide.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule d’this compound.

Substitution : Des réactions de substitution peuvent être utilisées pour introduire différents groupes fonctionnels dans la structure de l’this compound.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

L’azumamide B présente plusieurs applications en recherche scientifique, notamment :

Chimie : L’this compound est utilisée comme composé modèle pour étudier la synthèse et la réactivité des peptides cycliques.

Biologie : Elle est utilisée pour étudier le rôle des inhibiteurs de la désacétylase des histones dans l’expression génique et le remodelage de la chromatine.

Mécanisme D'action

L’azumamide B exerce ses effets en inhibant les désacétylases des histones, qui sont des enzymes impliquées dans l’élimination des groupes acétyle des protéines histones. Cette inhibition conduit à une augmentation des niveaux d’acétylation, ce qui entraîne une structure de chromatine plus détendue et une expression génique accrue. Les cibles moléculaires de l’this compound comprennent les désacétylases des histones 1, 2, 3, 10 et 11 . Les voies impliquées dans son mécanisme d’action comprennent la régulation de l’expression génique et la modulation de divers processus cellulaires tels que la progression du cycle cellulaire et l’apoptose.

Comparaison Avec Des Composés Similaires

L’azumamide B fait partie d’une famille de composés appelés azumamides, qui comprennent les azumamides A, C, D et E. Ces composés partagent une structure tétrapeptidique cyclique similaire mais diffèrent par leur composition en aminoacides et leurs groupes fonctionnels. Par exemple, l’azumamide A possède un résidu de phénylalanine au lieu du résidu de tyrosine présent dans l’this compound . Les azumamides C et E contiennent des groupes d’acides carboxyliques, ce qui en fait des inhibiteurs plus puissants de la désacétylase des histones par rapport à leurs homologues carboxamide, les azumamides A et B . Les caractéristiques structurelles uniques de l’this compound, telles que la présence du β-aminoacide et l’épine dorsale peptidique en arrangement rétro, contribuent à son activité biologique distincte et en font un composé précieux pour la recherche scientifique .

Propriétés

Formule moléculaire |

C27H39N5O6 |

|---|---|

Poids moléculaire |

529.6 g/mol |

Nom IUPAC |

(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enamide |

InChI |

InChI=1S/C27H39N5O6/c1-15(2)23-27(38)29-17(4)25(36)31-21(14-18-10-12-19(33)13-11-18)26(37)30-20(16(3)24(35)32-23)8-6-5-7-9-22(28)34/h5-6,10-13,15-17,20-21,23,33H,7-9,14H2,1-4H3,(H2,28,34)(H,29,38)(H,30,37)(H,31,36)(H,32,35)/b6-5-/t16-,17+,20+,21+,23+/m0/s1 |

Clé InChI |

RFGAANHNJBCQAS-LFUPQXEOSA-N |

SMILES isomérique |

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)N |

SMILES canonique |

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-6-[4-(2-methoxyethylsulfamoyl)phenyl]-N-pyridin-3-ylpyrazine-2-carboxamide](/img/structure/B10846798.png)

![(2S,3S,4R,5R)-N-[6-[[(2R)-6-amino-1-[[6-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846800.png)

![4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid](/img/structure/B10846852.png)

![N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-isoxazol-3-yloxy]-acetamide](/img/structure/B10846854.png)

![(2R,3R)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10846873.png)

![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B10846875.png)

![2-[[5-Amino-2-[2-[[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-6-[[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoyl]amino]hexanoic acid](/img/structure/B10846876.png)